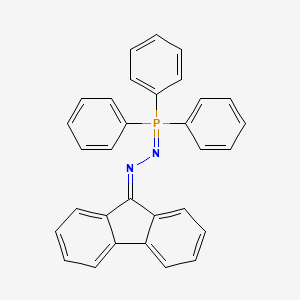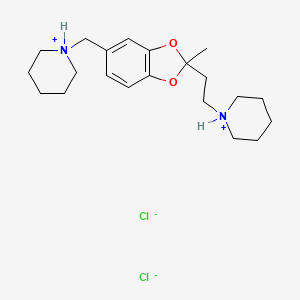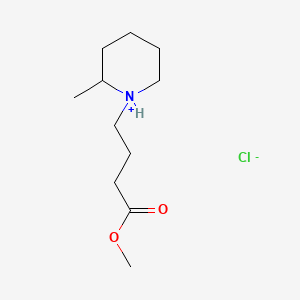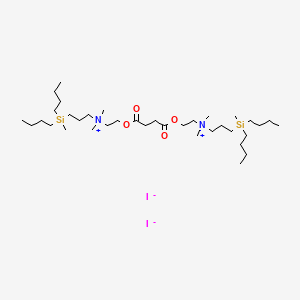![molecular formula C24H48N2O2 B13784395 (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide CAS No. 67785-95-9](/img/structure/B13784395.png)
(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide is a compound known for its surfactant properties. It is commonly used as a detergent, emulsifier, and stabilizer. The compound’s molecular structure consists of a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil, making it effective in various applications.
Métodos De Preparación
The synthesis of (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide typically involves the reaction of oleic acid with triethanolamine. The reaction is carried out under controlled temperature and time conditions, often with the use of a catalyst to facilitate the process. The industrial production method involves heating oleic acid to its melting point and then slowly adding an aqueous solution of triethanolamine. The reaction is maintained at a temperature of 50-60°C for about 4 hours, followed by cooling and extraction of the product .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. .
Aplicaciones Científicas De Investigación
(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily. This is achieved by the hydrophilic head interacting with water molecules and the hydrophobic tail interacting with oil molecules. The molecular targets include various interfaces where it can form micelles, encapsulating hydrophobic substances and stabilizing emulsions .
Comparación Con Compuestos Similares
Similar compounds include:
- 2-[Bis(2-hydroxyethyl)amino]ethyl oleate
- 2-[Bis(2-hydroxyethyl)amino]ethyl acetate These compounds share similar surfactant properties but differ in their specific molecular structures and functional groups. (Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide is unique due to its specific configuration and the presence of the ethyl group, which can influence its emulsifying efficiency and stability in various applications .
Propiedades
Número CAS |
67785-95-9 |
|---|---|
Fórmula molecular |
C24H48N2O2 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(Z)-N-[2-[ethyl(2-hydroxyethyl)amino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C24H48N2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)25-20-21-26(4-2)22-23-27/h11-12,27H,3-10,13-23H2,1-2H3,(H,25,28)/b12-11- |
Clave InChI |
KLQRKYZWLSWRCA-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CC)CCO |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)
![2,3,4,6-tetrahydro-1H-cyclopenta[c]pyrrol-5-one](/img/structure/B13784320.png)

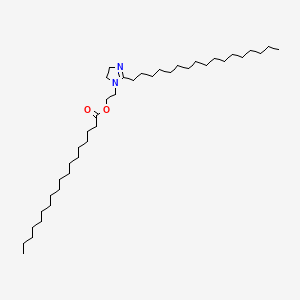
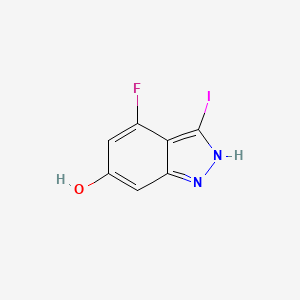
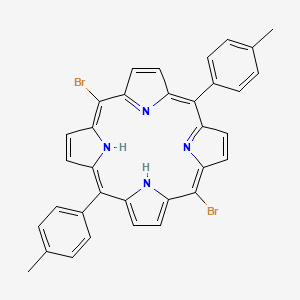
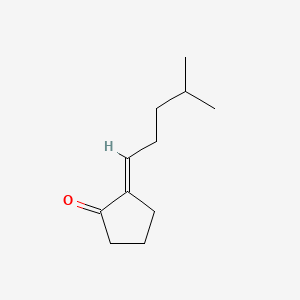

![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
